Silane, (6-bromo-1-hexynyl)trimethyl-
Overview
Description
Silane, (6-bromo-1-hexynyl)trimethyl-, is a chemical compound with the molecular formula C9H17BrSi and a molecular weight of 233.22 g/mol. This compound is known for its utility in various research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Silane, (6-bromo-1-hexynyl)trimethyl-, involves a multi-step process. One common method starts with 1-trimethylsilyl (hex-1-yn-6-ol) as the reactant. The procedure involves the following steps:
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Reactants and Solvents
- 1-trimethylsilyl (hex-1-yn-6-ol) (32.6 g, 190 mmol)
- Pyridine (0.38 mL)
- Diethyl ether (100 mL)
- Phosphorus tribromide (7.1 mL, 75 mmol)
- Diethyl ether (20 mL)
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Reaction Conditions
- The mixture of 1-trimethylsilyl (hex-1-yn-6-ol) and pyridine is dissolved in diethyl ether.
- Phosphorus tribromide is added slowly to the solution, forming a precipitate.
- The heterogeneous solution is stirred at room temperature overnight.
- The mixture is then heated at reflux for 2.5 hours.
- Upon cooling, the mixture is poured onto ice, washed with water, sodium bicarbonate solution, and brine, then dried with magnesium sulfate.
- The solvent is evaporated under reduced pressure, and the residue is distilled to yield the product.
Chemical Reactions Analysis
Silane, (6-bromo-1-hexynyl)trimethyl-, undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents and conditions used in these reactions include:
Substitution Reactions: Involving nucleophiles that replace the bromine atom.
Addition Reactions: Involving reagents that add across the triple bond of the alkyne group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted silanes.
Scientific Research Applications
Silane, (6-bromo-1-hexynyl)trimethyl-, has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Silane, (6-bromo-1-hexynyl)trimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine and alkyne groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Silane, (6-bromo-1-hexynyl)trimethyl-, can be compared with other similar compounds such as:
Bromotrimethylsilane: Another brominated silane with different reactivity and applications.
Trimethylsilylacetylene: A related compound with an alkyne group but lacking the bromine atom.
The uniqueness of Silane, (6-bromo-1-hexynyl)trimethyl-, lies in its combination of a bromine atom and an alkyne group, which provides distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
6-bromohex-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWEWLBKPPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453501 | |
Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91656-99-4 | |
Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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